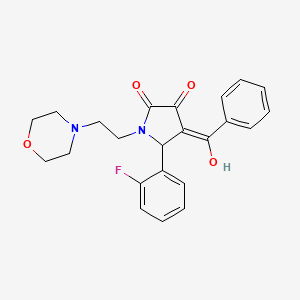

2,6-二氯-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide" is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives have been studied for their biological activities, including antidiabetic and antitumor effects. For instance, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . Similarly, 2-benzylthio-4-chlorobenzenesulfonamide derivatives have demonstrated in vitro antitumor activity, with certain compounds exhibiting remarkable activity and selectivity toward specific cancer cell lines .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions. In the case of antidiabetic benzenesulfonamide derivatives, the compounds were synthesized and then evaluated for their biological activity . For the antitumor benzenesulfonamide derivatives, the synthesis involved reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines to yield compounds with different substituents . Although the exact synthesis method for "2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be inferred.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The docking of the most active antidiabetic compounds into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) revealed potential hydrogen bond interactions with catalytic amino acid residues . This suggests that the molecular structure of these compounds is complementary to the active site of the enzyme, which is essential for their inhibitory activity. The structure-activity relationships discussed in the antitumor study also highlight the importance of molecular structure in determining the selectivity and potency of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are key to obtaining compounds with desired biological activities. The reactions typically involve the formation of new bonds and the introduction of functional groups that are critical for the compounds' interactions with biological targets. For example, the dehydration of compounds with a carbamoyl substituent to yield corresponding nitriles was a step in the synthesis of antitumor benzenesulfonamide derivatives . These reactions are carefully designed to produce compounds with specific properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential as therapeutic agents. These properties are influenced by the molecular structure and substituents on the benzenesulfonamide scaffold. While the provided papers do not detail the physical and chemical properties of "2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide," such properties would need to be characterized to understand the compound's behavior in biological systems and its suitability for drug development .

科学研究应用

抗菌和抗真菌应用

已合成与“2,6-二氯-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺”相关的化合物,并评估了它们的抗菌和抗真菌潜力。例如,为有效的抗菌剂和中等酶抑制剂合成的衍生物显示出合适的抗菌和抗真菌潜力,特别是针对微生物菌株和真菌感染,一些化合物表现出低溶血活性,表明其安全性(Abbasi 等人,2017;Abbasi 等人,2020)。

抗糖尿病和抗肿瘤活性

对这些磺酰胺衍生物的研究还发现了它们的抗糖尿病潜力。一项研究表明,合成的衍生物对 α-葡萄糖苷酶表现出从弱到中等程度的抑制活性,表明它们在管理 2 型糖尿病中的潜在应用(Abbasi 等人,2023)。此外,某些衍生物已被评估其体外抗肿瘤活性,对各种癌细胞系表现出显着的细胞毒活性,表明它们作为抗癌剂的潜力(Sławiński 和 Brzozowski,2006)。

治疗应用中的酶抑制

这些化合物对酶的抑制特性,特别是对碳酸酐酶和脂氧合酶,已被广泛研究。这些特性是其在治疗阿尔茨海默病和 2 型糖尿病等疾病中的潜在治疗应用的基础。化合物对乙酰胆碱酯酶和 α-葡萄糖苷酶表现出中等抑制潜力,这些酶是治疗这些疾病的相关靶点(Abbasi 等人,2019)。

新型抗癌剂

对磺酰胺衍生物的探索导致了新型抗癌剂的发现。研究表明,这些化合物对广泛的人类癌细胞系具有显着的活性,表明它们作为先导化合物在开发新的抗癌疗法中的潜力(Rathish 等人,2012;Bułakowska 等人,2020)。

作用机制

Target of Action

The primary target of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

The compound achieves its action by coordinating its SO2NH– anion with the Zn+2 cation of carbonic anhydrase . This interaction results in a reduced bicarbonate (HCO3-) output for a transition state required for activity . It also acts as a potent inhibitor of the volume-sensitive anion channel (VSAC), showing selective inhibition of hypotonic solution-induced Cl current .

Biochemical Pathways

The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are essential for many biological processes, including ph regulation and co2 transport .

Pharmacokinetics

The compound’s ability to inhibit carbonic anhydrase suggests it may have good bioavailability, as it can interact effectively with its target enzyme .

Result of Action

The inhibition of carbonic anhydrase by 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can lead to a variety of physiological effects. For instance, it may help treat conditions like epilepsy and osteoporosis, which are associated with abnormal activity of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other ions or molecules, and the specific characteristics of the target cells . .

安全和危害

未来方向

属性

IUPAC Name |

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKDRSEUOPYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)